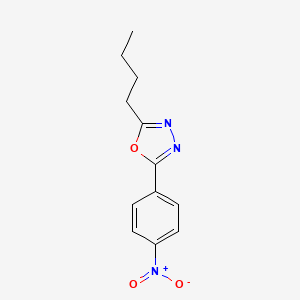

2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-4-11-13-14-12(18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSHJNMZAAFTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Butyl 5 4 Nitrophenyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR techniques, the precise connectivity and chemical environment of each atom in 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum exhibits characteristic signals for both the butyl chain and the 4-nitrophenyl group.

The protons of the 4-nitrophenyl ring appear as two distinct doublets in the aromatic region of the spectrum. nahrainuniv.edu.iq The doublet at approximately 8.41 ppm corresponds to the two aromatic protons ortho to the nitro group, while the doublet at around 8.23 ppm is assigned to the two protons meta to the nitro group. nahrainuniv.edu.iq The observed splitting pattern is a classic AA'BB' system, and the coupling constant for both doublets is typically around 8.8 Hz. nahrainuniv.edu.iq

The butyl group gives rise to a set of signals in the aliphatic region. The methylene (B1212753) group adjacent to the oxadiazole ring (CH₂) appears as a triplet at approximately 2.97 ppm with a coupling constant of 7.6 Hz. nahrainuniv.edu.iq Following this is another methylene group (CH₂) which shows as a quintet at about 1.76 ppm, also with a coupling constant of 7.6 Hz. nahrainuniv.edu.iq The next methylene group in the chain is part of a multiplet observed between 1.30 and 1.38 ppm. nahrainuniv.edu.iq Finally, the terminal methyl group (CH₃) of the butyl chain is observed as a triplet at approximately 0.87 ppm with a coupling constant of 7.6 Hz. nahrainuniv.edu.iq

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to NO₂) | 8.41 | d | 8.8 |

| Ar-H (meta to NO₂) | 8.23 | d | 8.8 |

| -CH₂- (adjacent to oxadiazole) | 2.97 | t | 7.6 |

| -CH₂- | 1.76 | qui | 7.6 |

| -CH₂- | 1.30-1.38 | m | - |

| -CH₃ | 0.87 | t | 7.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In the spectrum of this compound, distinct signals are observed for the oxadiazole ring, the 4-nitrophenyl group, and the butyl chain.

The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are observed at approximately 167.9 ppm and 162.5 ppm. nahrainuniv.edu.iq The carbon of the 4-nitrophenyl ring attached to the nitro group is found at around 149.0 ppm, while the carbon attached to the oxadiazole ring is at approximately 129.0 ppm. nahrainuniv.edu.iq The other two aromatic carbons appear at 127.7 ppm and 124.6 ppm. nahrainuniv.edu.iq

The carbons of the butyl group are observed in the upfield region of the spectrum. The methylene carbon attached to the oxadiazole ring resonates at 27.9 ppm. nahrainuniv.edu.iq The other methylene carbons of the butyl chain are found at 30.7 ppm and 21.9 ppm, and the terminal methyl carbon appears at 13.8 ppm. nahrainuniv.edu.iq

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C (oxadiazole) | 167.9 |

| C (oxadiazole) | 162.5 |

| Ar-C (C-NO₂) | 149.0 |

| Ar-C (C-oxadiazole) | 129.0 |

| Ar-C | 127.7 |

| Ar-C | 124.6 |

| -CH₂- (adjacent to oxadiazole) | 27.9 |

| -CH₂- | 30.7 |

| -CH₂- | 21.9 |

| -CH₃ | 13.8 |

Two-Dimensional NMR Techniques for Connectivity Assignments

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks. For the butyl group, cross-peaks would be expected between the signals at 2.97 ppm and 1.76 ppm, between 1.76 ppm and the multiplet at 1.30-1.38 ppm, and between the multiplet and the terminal methyl signal at 0.87 ppm, thus confirming the connectivity of the alkyl chain. No correlations would be expected for the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the butyl chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations. Key correlations would be expected between the methylene protons at 2.97 ppm and the adjacent oxadiazole carbon, as well as the aromatic protons and the carbons of the phenyl ring and the oxadiazole ring, thereby confirming the connection between the different fragments of the molecule.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

The strong asymmetric and symmetric stretching vibrations of the nitro group (N-O) are prominent, appearing at approximately 1518 cm⁻¹ and 1338 cm⁻¹, respectively. nahrainuniv.edu.iq The C=N stretching vibration of the oxadiazole ring is observed around 1739 cm⁻¹. nahrainuniv.edu.iq The aromatic C=C stretching vibrations of the phenyl ring are typically seen in the 1606-1450 cm⁻¹ region. The C-O-C stretching of the oxadiazole ring is indicated by a band around 1231 cm⁻¹. nahrainuniv.edu.iq The aliphatic C-H stretching vibrations of the butyl group are observed in the 2916-2851 cm⁻¹ range. nahrainuniv.edu.iq

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3110 | Aromatic C-H Stretch |

| 2916, 2851 | Aliphatic C-H Stretch |

| 1739 | C=N Stretch (Oxadiazole) |

| 1606, 1567 | Aromatic C=C Stretch |

| 1518 | Asymmetric N-O Stretch (NO₂) |

| 1338 | Symmetric N-O Stretch (NO₂) |

| 1231 | C-O-C Stretch (Oxadiazole) |

| 867 | N-O Bend (NO₂) |

Raman Spectroscopy Applications

While experimental Raman spectra for this compound are not detailed in the available literature, Raman spectroscopy would serve as a complementary technique to IR spectroscopy. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this molecule, the symmetric vibrations of the aromatic ring and the C=N bonds of the oxadiazole ring would be expected to show strong Raman scattering. The symmetric stretching of the nitro group would also be a prominent feature. Raman spectroscopy could be particularly useful for studying the conformational properties of the butyl chain and for analyzing the molecule in different physical states, such as in solution or as a solid.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound, mass spectrometric analysis serves to confirm its molecular formula, C₁₂H₁₃N₃O₃, corresponding to a molecular weight of approximately 247.26 g/mol .

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of precision. For this compound, the calculated exact mass is 247.0957 g/mol . An HRMS analysis, typically using techniques like High-Resolution Electron Ionization (HREIMS) or Electrospray Ionization (ESI), would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, thereby confirming the molecular formula C₁₂H₁₃N₃O₃. mdpi.com The high accuracy of this technique allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental compositions.

Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information by inducing fragmentation of the molecule. While the specific fragmentation pattern for this compound is not extensively published, a plausible pathway can be inferred based on the known fragmentation of related 1,3,4-oxadiazole structures. researchgate.netresearchgate.net The fragmentation is dictated by the stability of the resulting ions and neutral fragments.

Key fragmentation pathways for this molecule are expected to include:

Cleavage of the Butyl Group: The butyl side chain can undergo fragmentation, primarily through α-cleavage (loss of a propyl radical, •C₃H₇) or β-cleavage (loss of an ethyl radical, •C₂H₅), leading to characteristic ion peaks.

Ring Fission of the Oxadiazole Core: The heterocyclic ring can cleave, resulting in various smaller charged fragments. Common fragmentation of the 1,3,4-oxadiazole ring involves the scission of N-N and C-O bonds.

Fragmentation of the Nitrophenyl Group: The 4-nitrophenyl moiety can lead to characteristic fragments from the loss of nitro (•NO₂) or nitroso (•NO) groups.

A proposed fragmentation table is presented below, illustrating potential major fragments and their corresponding m/z values.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion Structure | Description of Loss |

| 247 | [C₁₂H₁₃N₃O₃]⁺ | Molecular Ion (M⁺) |

| 204 | [C₉H₈N₃O₃]⁺ | Loss of propyl radical (•C₃H₇) from butyl chain |

| 176 | [C₈H₆N₂O₃]⁺ | Cleavage of the oxadiazole ring |

| 150 | [C₇H₄N₂O₂]⁺ | Represents the nitrophenyl oxadiazole core |

| 148 | [C₈H₆N₂O]⁺ | Represents the butyl-oxadiazole fragment |

| 122 | [C₆H₄NO₂]⁺ | 4-nitrophenyl cation |

| 104 | [C₆H₄N₂]⁺ | Loss of CO from nitrophenyl fragment |

Electronic Spectroscopy

Electronic spectroscopy provides critical information about the electronic structure and photophysical behavior of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region. journalspub.comijrpr.com This absorption is primarily due to π → π* electronic transitions within the extended conjugated system comprising the 4-nitrophenyl group and the 1,3,4-oxadiazole ring. The presence of the electron-withdrawing nitro group and the electron-rich oxadiazole ring facilitates intramolecular charge transfer (ICT) transitions, which can influence the position and intensity of the absorption maxima (λ_max). nih.gov Studies on similar 2,5-disubstituted 1,3,4-oxadiazoles show strong absorption bands, and the exact λ_max for the title compound would be determined experimentally in a suitable solvent. nih.govwordpress.com

Many 1,3,4-oxadiazole derivatives are known for their fluorescent properties, making them useful in applications such as organic light-emitting diodes (OLEDs). wordpress.comrsc.org The photophysical properties of this compound, including its fluorescence emission spectrum and quantum yield, are directly related to its electronic structure. Following excitation via absorption of UV light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). rsc.org

Table 2: Summary of Expected Electronic Spectroscopy Properties

| Spectroscopic Property | Expected Observation | Underlying Electronic Process |

| UV-Vis Absorption | Strong absorption bands in the UV region (e.g., 280-350 nm) | π → π* and Intramolecular Charge Transfer (ICT) transitions |

| Fluorescence Emission | Potential emission in the blue-violet region, but may be weak or quenched | Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀) |

| Stokes Shift | Emission maximum at a longer wavelength than the absorption maximum | Energy loss due to vibrational relaxation in the excited state |

| Quantum Yield | Likely to be low | Competition from non-radiative decay pathways enhanced by the nitro group |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive analytical method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related 2,5-disubstituted 1,3,4-oxadiazole structures allows for a reliable prediction of its key structural features. rsc.orgresearchgate.netnih.gov

Crystallographic studies on analogous compounds reveal that the central 1,3,4-oxadiazole ring is planar. mdpi.com A crucial structural parameter is the dihedral angle between the plane of the oxadiazole ring and the plane of the 4-nitrophenyl ring. In similar conjugated systems, this angle is typically small, indicating a high degree of co-planarity which maximizes π-orbital overlap and electronic conjugation. nih.gov The flexible butyl group would likely adopt a low-energy, extended conformation within the crystal lattice. Intermolecular forces, such as C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules, would be expected to govern the crystal packing arrangement. nih.gov

Table 3: Expected Crystallographic Parameters Based on Analogous Structures

| Parameter | Expected Finding | Significance |

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Defines the symmetry elements within the unit cell |

| Planarity | Oxadiazole and nitrophenyl rings are individually planar | Confirms the aromatic nature of the rings |

| Dihedral Angle | Small angle (< 20°) between oxadiazole and nitrophenyl rings | Indicates significant electronic conjugation across the molecule |

| Intermolecular Interactions | C-H···N/O hydrogen bonds, π-π stacking | Determines the stability and packing of the crystal lattice |

Intermolecular Interactions (e.g., C-H···O Interactions)

A specific analysis of the intermolecular interactions, including potential C-H···O hydrogen bonds involving the nitro group or the oxadiazole ring, for this compound cannot be provided without crystallographic data.

Computational and Theoretical Investigations of 2 Butyl 5 4 Nitrophenyl 1,3,4 Oxadiazole

Conformational Analysis and Molecular Dynamics Simulations

Solvent Effects on Molecular Conformation

Further experimental and computational research is required to characterize the specific properties of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. ijrpc.com This approach is instrumental in drug design for predicting the activity of new chemical entities. researchgate.net

Derivation of Molecular Descriptors

To build a QSAR/QSPR model for This compound , a set of molecular descriptors would first be calculated. These numerical values represent the constitutional, topological, geometrical, and electronic characteristics of the molecule. For the target compound, these descriptors would include:

| Descriptor Class | Examples Relevant to this compound |

| Constitutional | Molecular Weight, Atom Count, Number of Rotatable Bonds (in the butyl chain) |

| Topological | Connectivity Indices (e.g., Wiener index, Randić index) |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality |

| Physicochemical | Molar Refractivity (MR), LogP (lipophilicity), Polar Surface Area (PSA) |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges on atoms (N, O) |

These descriptors quantify the structural features that are hypothesized to influence the compound's functional properties. For instance, the lipophilicity (LogP) would be influenced by the butyl group, while electronic properties would be heavily impacted by the nitrophenyl moiety.

Predictive Model Development for Functional Properties

Once descriptors are derived, a predictive model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net The model correlates a selection of descriptors with a specific experimental activity (e.g., IC50 value against a cancer cell line or enzyme).

A hypothetical QSAR model for a series of related compounds including This compound might take the form:

Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The statistical quality of such a model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). ijrpc.com For related 1,3,4-oxadiazole (B1194373) series, studies have shown that descriptors related to molar refractivity and electronic properties often play a significant role in their biological activities. ijrpc.comnih.gov However, without experimental data for the target compound, a specific predictive model cannot be constructed.

Molecular Docking and Molecular Dynamics Simulations for Mechanistic Insights

Molecular docking and dynamics simulations are powerful tools for visualizing how a ligand, such as This compound , might interact with a biological target at an atomic level. researchgate.netmdpi.com

Ligand-Protein Interaction Profiling

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov For This compound , this would involve docking it into the crystal structure of a relevant protein target. The 1,3,4-oxadiazole core is known to act as a hydrogen bond acceptor, and this interaction is crucial for its biological activity. semanticscholar.org

A typical interaction profile for this compound might include:

Hydrogen Bonding: The oxygen and nitrogen atoms of the oxadiazole ring could form hydrogen bonds with amino acid residues like Serine or Arginine in a protein's active site. nih.gov

Hydrophobic Interactions: The butyl chain and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, or Valine. nih.gov

π-π Stacking: The nitrophenyl ring could participate in π-π stacking interactions with aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.

Molecular dynamics simulations can further refine this profile by simulating the movement of atoms in the ligand-protein complex over time, providing insights into the stability of these interactions. nih.gov

Binding Affinity Predictions for Biological Targets

Docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the protein. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction.

The predicted binding affinity for This compound would depend entirely on the chosen biological target. For example, in studies of other oxadiazole derivatives targeting enzymes like cyclooxygenase (COX), binding energies have been reported in the range of -7 to -8 kcal/mol. mdpi.com Similar studies on different targets report varying affinities, underscoring that this value is target-dependent. nih.govresearchgate.net Without specific docking studies on This compound , any reported value would be purely speculative.

Mechanistic Studies of Biological Interactions of 2 Butyl 5 4 Nitrophenyl 1,3,4 Oxadiazole Derivatives

Exploration of Molecular Mechanisms Underlying Reported Bioactivities

The biological effects of 2,5-disubstituted-1,3,4-oxadiazole derivatives are mediated through various molecular mechanisms, including the inhibition of crucial enzymes, modulation of receptor activity, and interference with fundamental cellular processes like apoptosis. researchgate.netmdpi.com Understanding these interactions is critical for the development of targeted therapeutic agents.

The 1,3,4-oxadiazole (B1194373) scaffold has been identified as a key pharmacophore in the design of various enzyme inhibitors. mdpi.com These derivatives can interact with a wide array of enzymes, leading to the modulation of their catalytic activity.

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is implicated in diseases such as cancer. nih.gov Recent studies have identified 2,5-disubstituted-1,3,4-oxadiazole derivatives as promising kinase inhibitors. For instance, a series of novel compounds based on this scaffold were designed and investigated as inhibitors of PIM-1 kinase, an enzyme linked to the progression of prostate cancer. nih.gov Other research has shown that derivatives of 1,3,4-oxadiazole can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy. nih.govtandfonline.com The mechanism of action for these compounds often involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Proteases are enzymes that catalyze the breakdown of proteins and are essential for numerous physiological processes. The interaction of oxadiazole derivatives with this class of enzymes is multifaceted. While some studies have explored keto-1,3,4-oxadiazoles as inhibitors of proteases like Cathepsin K, a significant interaction mechanism involves the activation of a specific family of cysteine proteases known as caspases. nih.gov Caspases are central executioners of the apoptotic pathway. mdpi.com As detailed in section 5.1.3, many 1,3,4-oxadiazole derivatives exert their cytotoxic effects by inducing apoptosis, a process that involves the sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). nih.govarabjchem.org This activation represents a crucial interaction with protease pathways, ultimately leading to programmed cell death.

Derivatives of 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole have shown significant inhibitory activity against a variety of other enzymes. Notably, S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of neurotransmission. researchgate.netajphs.com This has positioned them as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. acs.orgnih.gov

Furthermore, these compounds have been evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response. researchgate.netresearchgate.net Studies have shown that certain 2,5-disubstituted 1,3,4-oxadiazole derivatives can selectively inhibit COX-2, LOX-5, and LOX-15. researchgate.net Other enzymatic targets for this class of compounds include thymidylate synthase and thymidine (B127349) phosphorylase, highlighting the broad spectrum of enzymatic pathways modulated by the 1,3,4-oxadiazole scaffold. mdpi.com

Table 1: Inhibition of Various Enzymes by 5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives

| Compound Derivative | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 2-(butylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Acetylcholinesterase (AChE) | 20.1 ± 0.80 µM | researchgate.net |

| 2-(butylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Butyrylcholinesterase (BChE) | 25.3 ± 0.60 µM | researchgate.net |

| 2-(benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Acetylcholinesterase (AChE) | 41.2 ± 0.90 µM | researchgate.net |

| 2-(benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Butyrylcholinesterase (BChE) | 47.8 ± 0.90 µM | researchgate.net |

| 2-[(4-fluorobenzyl)sulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole | Acetylcholinesterase (AChE) | 37.1 ± 0.90 µM | researchgate.net |

| 2-[(4-fluorobenzyl)sulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole | Butyrylcholinesterase (BChE) | 42.6 ± 0.90 µM | researchgate.net |

The interaction of 1,3,4-oxadiazole derivatives with cellular receptors is another important aspect of their biological activity. Molecular docking studies have suggested that certain 2,5-disubstituted 1,3,4-oxadiazoles have the potential to bind to the estrogen receptor, indicating a possible mechanism for anti-breast cancer activity. nih.gov Additionally, research into structurally similar diphenyl-1,3,4-oxadiazole compounds has identified them as ligands for benzodiazepine (B76468) receptors, suggesting potential applications in neuroscience. researchgate.netsemanticscholar.org These studies indicate that the 1,3,4-oxadiazole core can be tailored to interact with specific receptor binding pockets, thereby modulating their function.

One of the most extensively studied mechanisms of action for the anticancer activity of 1,3,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger the intrinsic apoptotic pathway in cancer cells. arabjchem.org

The mechanism is often initiated by an increase in the expression of the tumor suppressor protein p53. arabjchem.org Activated p53 then modulates the balance of the Bcl-2 family of proteins, leading to a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govarabjchem.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. This event triggers a cascade of caspase activation, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3. arabjchem.org The activation of caspase-3 leads to the cleavage of key cellular substrates, culminating in the characteristic morphological changes of apoptosis and cell death. nih.govarabjchem.org

Table 2: Modulation of Key Apoptotic Proteins by a 2,5-disubstituted-1,3,4-oxadiazole derivative (OSD) in HepG2 Cells

| Apoptotic Protein | Function | Observed Effect of OSD Treatment | Reference |

|---|---|---|---|

| p53 | Tumor Suppressor | Significant Increase in Expression | arabjchem.org |

| Bax | Pro-apoptotic | Significant Increase in Expression | arabjchem.org |

| Bcl-2 | Anti-apoptotic | Significant Decrease in Expression | arabjchem.org |

| Caspase-9 | Initiator Caspase | Significant Upregulation | arabjchem.org |

| Caspase-3 | Executioner Caspase | Significant Upregulation | arabjchem.org |

Enzyme Inhibition Studies

Antimicrobial Action Mechanisms (Non-Clinical Focus)

Derivatives of 1,3,4-oxadiazole are recognized for their broad-spectrum antimicrobial properties. researchgate.net The antimicrobial efficacy of these compounds is often attributed to the unique structural features of the oxadiazole ring, which can be modified with various substituents to modulate activity. The presence of a nitro group on the phenyl ring, as in the case of this compound, is a common feature in many biologically active molecules and can significantly influence the mechanism of action. researchgate.netresearchgate.net

The antibacterial action of 1,3,4-oxadiazole derivatives often involves the inhibition of essential bacterial enzymes. One of the key targets identified is DNA gyrase, also known as topoisomerase II. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the disruption of bacterial cell division and eventual cell death. nih.gov Certain 1,3,4-oxadiazole derivatives have demonstrated the ability to bind to and inhibit this enzyme, explaining their bactericidal effects against various strains. nih.gov

Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net The mechanism is thought to involve interactions with the bacterial cell wall or interference with cellular metabolic pathways. The lipophilicity conferred by substituents, such as the butyl group, may enhance penetration through the bacterial cell membrane, thereby increasing efficacy.

| Derivative Class | Bacterial Target | Inhibition Pathway | Example Organisms |

|---|---|---|---|

| Nalidixic acid-oxadiazole hybrids | DNA Gyrase (Topoisomerase II) | Inhibition of DNA replication and chain elongation | Pseudomonas aeruginosa, Staphylococcus aureus |

| Fluoroquinolone-oxadiazole hybrids | DNA Gyrase | Inhibition of DNA replication | Gram-positive and Gram-negative bacteria |

| S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) | Not specified | General antibacterial activity | Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Bacillus subtilis, Staphylococcus aureus |

The antifungal mechanisms of 1,3,4-oxadiazole derivatives are also multifaceted. A primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov By inhibiting enzymes involved in the ergosterol synthesis pathway, these compounds disrupt the integrity and function of the fungal cell membrane, leading to cell lysis. nih.gov

Another identified target for some antifungal heterocyclic compounds is the enzyme succinate (B1194679) dehydrogenase (SDH). mdpi.commdpi.com SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts fungal respiration and energy production, ultimately leading to fungal cell death. Molecular docking studies have suggested that 1,2,4-oxadiazole (B8745197) derivatives can bind to SDH, indicating a potential mechanism for related 1,3,4-oxadiazole compounds. mdpi.commdpi.com The effectiveness of these compounds has been noted against various pathogenic fungi. mdpi.com

| Derivative Class | Fungal Target | Inhibition Pathway | Example Organisms |

|---|---|---|---|

| General 1,3,4-oxadiazole derivatives | Ergosterol Biosynthesis Pathway | Disruption of fungal cell membrane integrity | Candida spp. |

| 1,2,4-Oxadiazole derivatives (potential model for 1,3,4-isomers) | Succinate Dehydrogenase (SDH) | Inhibition of cellular respiration and energy production | Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea |

Mechanistic Insights into Anti-inflammatory Processes (Non-Clinical Focus)

Chronic inflammation is a key factor in numerous diseases. mdpi.commdpi.com Derivatives of 1,3,4-oxadiazole have shown significant anti-inflammatory activity in non-clinical models. The primary mechanism underlying this effect is often the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov The COX-2 enzyme is inducible and its expression is elevated during inflammation, where it mediates the production of prostaglandins, which are key inflammatory mediators. mdpi.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

Molecular docking studies have shown that 1,3,4-oxadiazole derivatives can fit into the active site of the COX-2 enzyme. nih.govnih.gov Furthermore, some derivatives have been found to suppress the production of other pro-inflammatory mediators, including nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org Some studies suggest that the anti-inflammatory effects may also be mediated through the PI3K-AKT signaling pathway, which plays a role in regulating the inflammatory response. frontiersin.org

Structure-Mechanism Relationship (SMR) Investigations

For antimicrobial activity, the presence of electron-withdrawing groups, such as the nitro group on the phenyl ring, is often associated with enhanced potency. researchgate.net The position of such substituents can also be critical. For instance, S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated that the type of alkyl or aralkyl group attached to the thiol moiety significantly alters the antibacterial and antifungal profiles. researchgate.net

In the context of anti-inflammatory action, specific substitutions on the phenyl rings can enhance the selective inhibition of COX-2. nih.gov For example, the presence of a p-chlorophenyl group in certain flurbiprofen-based 1,3,4-oxadiazole derivatives was found to be vital for potent anti-inflammatory activity. nih.gov The lipophilicity and electronic properties of the substituents play a crucial role in the binding affinity to the target enzymes and the pharmacokinetic properties of the compounds. frontiersin.org

| Structural Feature | Associated Activity | Mechanistic Implication |

|---|---|---|

| Electron-withdrawing group (e.g., NO₂) on phenyl ring | Enhanced antimicrobial activity | May increase reactivity or binding affinity to bacterial/fungal targets. |

| Alkyl/Aralkyl substitution at the 2-position of the oxadiazole-thiol core | Modulated antibacterial and antifungal activity | Alters lipophilicity and steric factors, affecting target interaction. researchgate.net |

| Specific substitutions on phenyl rings (e.g., p-chlorophenyl) | Potent and selective COX-2 inhibition | Optimizes binding within the COX-2 active site. nih.gov |

| Butyl group at the 2-position | Potential for increased lipid solubility | May enhance cell membrane penetration. frontiersin.org |

Applications of 2 Butyl 5 4 Nitrophenyl 1,3,4 Oxadiazole in Advanced Materials Science

Energetic Materials Research

The pursuit of novel energetic materials with superior performance, enhanced stability, and reduced sensitivity is a critical objective in military and civilian applications. rsc.org The 1,3,4-oxadiazole (B1194373) ring is a key structural motif in this area, offering a favorable balance between high energy content and thermal stability. researchgate.net

High-Energy Density Materials (HEDMs) Based on Oxadiazole Scaffolds

The 1,3,4-oxadiazole heterocycle is considered an exceptional "explosophoric motif" because it provides a stable backbone that can be functionalized with various energetic groups. researchgate.net Unlike its isomers such as 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole, the 1,3,4-oxadiazole ring lacks readily cleaved N−O bonds, which contributes to its enhanced stability. researchgate.net The incorporation of nitro groups, as seen in the 4-nitrophenyl substituent of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, is a well-established strategy for increasing the energy density of a molecule. The combination of the nitrogen-rich oxadiazole ring and the nitro-functionalized aromatic ring makes such compounds promising candidates for the next generation of high-energy density materials (HEDMs). researchgate.net

Research into related structures underscores the potential of this class of compounds. By linking 1,3,4-oxadiazole rings with other nitrogen-rich heterocycles like pyrazole (B372694) and triazole, chemists have successfully developed HEDMs with excellent performance characteristics. rsc.orgresearchgate.netnih.gov These materials often exhibit high densities, high heats of formation, and significant detonation performance, positioning them as potential replacements for traditional explosives like RDX and HMX. rsc.orgbohrium.com

Detonation Performance Prediction and Evaluation

The detonation performance of HEDMs, specifically detonation velocity (D) and detonation pressure (P), can be predicted using established empirical methods. The Kamlet-Jacobs (K-J) equations are widely used for C,H,N,O-containing explosives and rely on key factors: the moles of gaseous detonation products (N), the average molecular mass of these gases (Mave), the heat of detonation (Q), and the loading density of the explosive (ρ). bibliotekanauki.pl

The equations are as follows:

Detonation Velocity (D): D = 1.01[N⁰.⁵Mave⁰.²⁵Q⁰.²⁵(1 + 1.30ρ)]

Detonation Pressure (P): P = 15.58[NMave⁰.⁵Q⁰.⁵ρ²]

| Compound | Density (ρ) (g/cm³) | Detonation Velocity (Dv) (m/s) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|---|

| RDX (Reference) | 1.82 | 8795 | 34.9 | frontiersin.org |

| Compound 3a (oxadiazole-pyrazole based) | 1.71 | 8099 | 27.14 | rsc.org |

| Compound 3b (oxadiazole-pyrazole based) | 1.68 | 8054 | 26.53 | rsc.org |

| Compound 6b (oxadiazole-pyrazole based) | 1.79 | 8710 | 32.75 | rsc.org |

| Compound 5 (oxadiazole-triazole based) | 1.84 | 8450 | 31.6 | nih.gov |

Stability and Insensitivity Characteristics

A crucial aspect of modern HEDM research is the development of insensitive munitions that are less susceptible to accidental detonation. The 1,3,4-oxadiazole isomer is noted for being more stable than other oxadiazole isomers. scirp.orgscirp.org This stability is often quantified by thermal analysis, with the decomposition temperature (Tdec) being a key metric. Many 1,3,4-oxadiazole derivatives exhibit high thermal stability, with decomposition temperatures well above 200°C, and some even exceeding 300°C. rsc.orgresearchgate.net

Mechanical sensitivity is evaluated through standardized tests that measure the response of a material to impact and friction. Impact sensitivity (IS) and friction sensitivity (FS) values indicate the energy required to initiate a reaction. Higher IS (measured in Joules) and FS (measured in Newtons) values signify lower sensitivity and greater safety. Research on 1,3,4-oxadiazole-based compounds has yielded materials with desirable insensitivity, often surpassing traditional explosives. rsc.org The presence of extensive hydrogen bonding and π-π stacking interactions within the crystal lattice of these molecules can be a key factor in their low sensitivities. frontiersin.orgnih.gov

| Compound | Decomposition Temp. (Tdec) (°C) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Reference |

|---|---|---|---|---|

| RDX (Reference) | 204 | 7.4 | 120 | researchgate.net |

| Compound 3a (oxadiazole-pyrazole based) | 338 | >40 | >360 | rsc.org |

| Compound 3b (oxadiazole-pyrazole based) | 368 | >40 | >360 | rsc.org |

| Compound 6b (oxadiazole-pyrazole based) | 265 | 30 | 360 | rsc.org |

| Hydrazinium Salt 11 (oxadiazole-furazan based) | - | 40 | >360 | frontiersin.orgnih.gov |

Optoelectronic Materials

The same electronic properties that make substituted 1,3,4-oxadiazoles interesting for energetic applications also make them suitable for use in optoelectronic devices. The rigid, aromatic structure of the 2,5-diaryl-1,3,4-oxadiazole core provides excellent thermal stability and facilitates charge transport. researchgate.net

Organic Light-Emitting Diode (OLED) Applications

In the field of organic electronics, 2,5-diaryl-1,3,4-oxadiazoles are widely recognized as highly effective electron-transporting and hole-blocking materials. rsc.org Their electron-deficient nature makes them good candidates for electron transport layers (ETLs) in OLEDs. rsc.orgresearchgate.net The compound 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), which is structurally analogous to the title compound, is a classic example of a small molecule oxadiazole derivative used in OLEDs. researchgate.netresearchgate.net

Chromophoric Properties and Design for Photonics

A chromophore is the part of a molecule responsible for its color and light-absorbing properties. The extended π-conjugated system spanning the phenyl and 1,3,4-oxadiazole rings in this compound makes it a potent chromophore. These types of molecules typically absorb ultraviolet light and emit fluorescence, often in the blue region of the visible spectrum. researchgate.netresearchgate.net

The specific absorption and emission wavelengths are highly dependent on the substituents attached to the core structure. Increasing the conjugation length generally leads to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net The photophysical properties of these compounds make them useful not only as active materials in OLEDs but also as fluorescent probes and cell staining agents. researchgate.netresearchgate.net The study of related compounds shows that 1,3,4-oxadiazole derivatives can exhibit significant fluorescence quantum yields, indicating efficient light emission. researchgate.net This makes them promising building blocks for the design of new materials for various photonic applications, including sensors and organic lasers.

| Compound Type | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Key Feature | Reference |

|---|---|---|---|---|

| PBD (OLED Material) | ~290-309 | ~369-412 | Blue emission, used in OLEDs | researchgate.net |

| 2-Aryl-5-butyl-1,3,4-oxadiazoles | - | 363-457 | Exhibit significant fluorescence in the blue region | researchgate.net |

| 2,5-Diphenyl-1,3,4-oxadiazole (B188118) (PPD) | - | - | Fluorescence observed from two-photon excitation | nih.gov |

Polymer Science Applications

In polymer science, functional monomers are crucial for creating polymers with specific properties. The 1,3,4-oxadiazole moiety has been incorporated into polymer backbones to enhance thermal resistance and confer specific electronic properties.

Monomers for Heat-Resistant Polymers

The high thermal stability of the 1,3,4-oxadiazole ring makes it a candidate for inclusion in heat-resistant polymers. However, specific studies detailing the use of this compound as a monomer for the synthesis of heat-resistant polymers were not found in the reviewed literature.

Fabrication of Functional Polymeric Systems

Functional polymers can be designed for a variety of applications, including as sensors or responsive materials. researchgate.net While derivatives of 1,3,4-oxadiazole have been used to create functional polymeric systems, for instance, in developing dual pH and temperature responsive sensors, there is no specific information available on the use of this compound for the fabrication of such systems. researchgate.net

Sensor Technologies

The electron-deficient nature and potential coordination sites of the 1,3,4-oxadiazole ring make it a useful component in the design of chemical sensors. researchgate.net These derivatives have been explored for their ability to detect various analytes through mechanisms like fluorescence quenching or enhancement. mdpi.comnih.gov

Detection Mechanism Studies

Detailed studies on the detection mechanisms of sensors often involve understanding the interaction between the sensor molecule and the analyte. This can include spectroscopic and computational analysis. mdpi.com For the specific compound this compound, no dedicated research on its sensing detection mechanisms was identified.

Structure Property and Structure Activity Relationship Sar Studies of 2 Butyl 5 4 Nitrophenyl 1,3,4 Oxadiazole Analogs

Systematic Variation of the 2-Alkyl Substituent

Impact of Alkyl Chain Length on Molecular Properties

The length of the alkyl chain at the C-2 position is a crucial determinant of the physicochemical and biological properties of 1,3,4-oxadiazole (B1194373) derivatives. Research has shown that modifying the chain length can significantly alter thermal properties, solubility, and biological activity. nanobioletters.com

For instance, studies on a series of 2-alkyl-5-aryl-1,3,4-oxadiazoles have demonstrated a direct correlation between the number of carbon atoms in the alkyl chain and the molecule's lipophilicity. This, in turn, affects how the molecule interacts with biological systems. In the context of antimicrobial activity, the chain length is of great importance; certain studies have identified derivatives with a dodecyl (C12) alkyl chain as being the most active against specific bacterial strains. mdpi.com Another study focusing on antitubercular activity found that the most potent compounds had alkyl chains with 10 to 12 carbon atoms. mdpi.com

The introduction of different alkyl groups also influences the molecule's photophysical properties. Alkylation of related oxadiazole-thiol derivatives with various alkyl halides (such as methyl iodide or allyl bromide) resulted in red-shifted absorption bands in their UV-Vis spectra, indicating an alteration of the electronic structure due to the new substituent. researchgate.net

Table 1: Effect of 2-Alkyl Chain Length on Biological Activity of 1,3,4-Oxadiazole Analogs

| Alkyl Chain Length | Target | Observed Activity |

| C10 - C12 | M. tuberculosis | Most potent antimycobacterial activity. mdpi.com |

| C12 (dodecyl) | Various Bacteria | Highest antimicrobial activity in the series. mdpi.com |

Influence of Alkyl Substitution on Conformational Dynamics

The size and nature of the 2-alkyl substituent can impose steric effects that influence the molecule's conformational freedom. While a simple butyl chain is relatively flexible, bulkier or longer alkyl groups can restrict the rotation around the single bond connecting the substituent to the oxadiazole ring.

Quantum-chemical DFT calculations on related heterocyclic systems have shown that large substituents can induce significant twisting of the molecular segments. nih.gov This steric hindrance can alter the planarity of the molecule, which is a critical factor for properties like electronic conjugation and crystal packing. An increase in conformational variety is observed for derivatives with substituents of increasing size. nih.gov For 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, the flexible butyl group allows for multiple low-energy conformations, which can be significant for its interaction with biological targets.

Modifications of the Phenyl Ring and Nitro Group

The 5-(4-nitrophenyl) moiety is a key pharmacophore whose electronic and steric properties are pivotal to the molecule's function. Modifications to this part of the structure, including altering the substituents on the phenyl ring or changing the position of the nitro group, lead to significant changes in reactivity and photophysical characteristics.

Substituent Electronic Effects on Reactivity and Photophysical Properties

This electron-withdrawing effect enhances the electrophilicity of the molecule. Conversely, introducing electron-donating groups (EDGs) like methoxy (B1213986) (–OCH₃) or alkyl groups onto the phenyl ring increases electron density. In synthetic procedures, 1,3,4-oxadiazole derivatives bearing phenyl rings with EDGs often result in higher yields compared to those with strong electron-withdrawing groups like the nitro group. nih.gov

The photophysical properties are also highly sensitive to these electronic effects. The optical response of 2,5-disubstituted 1,3,4-oxadiazoles can be tuned, with studies showing that extending the conjugation length or altering substituents can shift absorption and fluorescence emission spectra. nih.govresearchgate.net For example, replacing a phenyl ring with a thienyl ring in a similar system leads to a red shift in both absorption and emission spectra. rsc.org A detailed SAR study found a clear relationship between the lipophilicity and electronic character of the phenyl substituent and the inhibitory activity of the compounds against certain enzymes. ucl.ac.uk Specifically, comparing an electron-deficient 4-nitro derivative with an electron-rich 4-dimethylamino derivative established a dynamic range for the acidity of the oxadiazole ring, a key property for physiological interactions. ucl.ac.uk

Table 2: Influence of Phenyl Substituents on Properties of 1,3,4-Oxadiazole Analogs

| Substituent at para-position | Electronic Effect | Impact on Property |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increases acidity of N-H in related oxadiazolones. ucl.ac.uk |

| -Cl (Chloro) | Electron-Withdrawing | Enhances antibacterial activity. mdpi.com |

| -OH (Hydroxyl) | Electron-Donating | Higher biological activity than nitro-substituted analogs in some assays. semanticscholar.org |

| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Decreases acidity of N-H in related oxadiazolones. ucl.ac.uk |

Positional Isomer Effects of Nitro-Substituent

The position of the nitro group on the phenyl ring—whether it is ortho, meta, or para—has a profound impact on the molecule's stereoelectronic profile and its interactions. The parent compound features a para-nitro group, which exerts its strong electron-withdrawing effect through resonance and induction across the entire length of the molecule.

Studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that the position of nitration is highly dependent on the reaction conditions. rsc.org Using nitric acid alone tends to produce para-nitrated products, whereas using mixed acids (sulfuric and nitric acid) or nitronium tetrafluoroborate (B81430) favors the formation of meta-nitrated isomers. rsc.org This indicates that the electronic activation of the phenyl ring is different under varying acidic conditions.

The biological activity is also sensitive to the nitro group's position. For instance, SAR studies on related nitro-aromatic compounds have shown that the specific placement of the nitro group is essential for antimicrobial activity. brieflands.com While the 4-nitrophenyl (para) isomer is common, studies on 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) (meta) derivatives show that biological activity varies significantly with the substituent's position. researchgate.net Similarly, a study on a Bcl-2 inhibitor identified a 2-[(2-nitrophenyl)amino] derivative (ortho) as a potent compound, highlighting that different positional isomers can be optimized for different biological targets. nih.gov

Rational Design Principles for Targeted Property Enhancement

The systematic SAR studies provide a foundation for the rational design of new this compound analogs with improved properties. By leveraging computational tools like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, specific structural modifications can be proposed to achieve desired outcomes. researchgate.netnih.gov

Key principles for targeted property enhancement include:

Modulating Lipophilicity: For applications requiring cell membrane penetration, such as antibacterial agents, the length of the 2-alkyl chain can be optimized. As seen in related series, chains of 10-12 carbons often provide an ideal balance of lipophilicity and activity. mdpi.com

Tuning Electronic Properties: To enhance a specific biological interaction or to modify photophysical properties, the substituents on the phenyl ring can be altered. For instance, if a stronger interaction with an electron-rich biological target is desired, additional electron-withdrawing groups could be introduced. Conversely, electron-donating groups can be used to tune emission wavelengths in fluorescent probes.

Steric Optimization: Molecular docking studies can identify the binding pocket of a target enzyme or receptor. nih.gov Based on this, the size and shape of the substituents at both the 2- and 5-positions can be modified to maximize binding affinity and selectivity. For example, if a binding pocket is large, bulkier groups than butyl could be explored to achieve better occupancy. ucl.ac.uk

Through the iterative process of design, synthesis, and testing, guided by these SAR principles, novel 1,3,4-oxadiazole derivatives can be developed with precisely tailored properties for a wide range of applications.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group within a biologically active molecule with another group that retains similar physical and chemical properties. This strategy aims to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. In the context of this compound analogs, the 1,3,4-oxadiazole ring itself is a key bioisostere.

The 1,3,4-oxadiazole moiety is often employed as a bioisosteric replacement for amide and ester functional groups. mdpi.comresearchgate.net This substitution can lead to compounds with improved metabolic stability, as the oxadiazole ring is generally less susceptible to enzymatic hydrolysis compared to amides and esters. rsc.org Furthermore, the rigid, planar structure of the oxadiazole ring can serve as a linker to properly orient other pharmacophoric groups, and its hydrogen bonding capabilities can facilitate interactions with biological targets. mdpi.com

In the development of analogs of this compound, bioisosteric replacement strategies could be applied to several parts of the molecule to modulate its biological activity. For instance, replacing the butyl group with other alkyl chains of varying lengths or introducing branching could influence the compound's lipophilicity and, consequently, its absorption and distribution. A study on 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles noted that variations in the alkyl chain length had a minor impact on the absorption maxima of the compounds, suggesting that this position might be tolerant to some modifications without drastically altering fundamental electronic properties. nih.gov

The 4-nitrophenyl group is another key feature that can be subjected to bioisosteric replacement. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can be critical for target binding. However, it can also be associated with toxicity. Therefore, replacing the nitro group with other electron-withdrawing groups such as a cyano (-CN), sulfone (-SO2R), or a trifluoromethyl (-CF3) group could potentially retain or improve activity while mitigating toxicity concerns. Research on related 1,3,4-oxadiazole derivatives has shown that the presence and position of substituents on the phenyl ring significantly influence biological activity. mdpi.com For example, in a series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, compounds bearing electron-donating groups on the phenyl ring were obtained in higher yields compared to those with electron-withdrawing groups. semanticscholar.org

A summary of potential bioisosteric replacements for different parts of the this compound scaffold is presented in the table below.

| Original Fragment | Potential Bioisosteric Replacements | Rationale for Replacement |

| Butyl group | Other alkyl chains (e.g., propyl, pentyl), branched alkyl groups, cycloalkyl groups | Modulate lipophilicity, improve metabolic stability |

| 4-Nitrophenyl group | Phenyl rings with other substituents (e.g., -CN, -CF3, -SO2CH3), heteroaromatic rings (e.g., pyridyl, thienyl) | Alter electronic properties, improve safety profile, introduce new binding interactions |

| 1,3,4-Oxadiazole ring | 1,2,4-Oxadiazole (B8745197), 1,3,4-Thiadiazole, Triazole | Fine-tune electronic and steric properties, alter hydrogen bonding capacity, improve metabolic stability |

Fragment-Based Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment-target complexes is then used to "grow" or "link" the fragments into more potent, drug-like molecules.

The 1,3,4-Oxadiazole Core: The 1,3,4-oxadiazole ring can be considered a central scaffold or a "privileged fragment" due to its frequent appearance in biologically active compounds. ajrconline.org In an FBDD campaign, various substituted oxadiazoles (B1248032) could be screened to identify the optimal substitution pattern for a given target. For instance, screening a library of 2-substituted-1,3,4-oxadiazoles and 5-substituted-1,3,4-oxadiazoles could reveal which position is more critical for binding and what types of substituents are favored.

The 4-Nitrophenyl Fragment: The 4-nitrophenyl group is a common fragment in medicinal chemistry. Its interaction with a target can be explored by screening a library of simple nitrophenyl-containing fragments. Once a binding mode is established, this fragment can be elaborated. For example, if the nitro group is found to be crucial for a hydrogen bonding interaction, analogs with other hydrogen bond acceptors could be designed. If the phenyl ring is involved in hydrophobic interactions, its position and substitution can be optimized.

The Butyl Fragment: The butyl group contributes to the lipophilicity of the molecule. In an FBDD approach, smaller alkyl fragments could be initially screened to probe the binding pocket for hydrophobicity. The optimal length and branching of the alkyl chain can then be determined by systematically growing the initial fragment.

A hypothetical fragment-based design workflow for analogs of this compound might involve the following steps:

Fragment Library Screening: Screen a library of fragments containing the 1,3,4-oxadiazole, nitrophenyl, and simple alkyl motifs against the biological target.

Hit Identification and Validation: Identify fragments that bind to the target, even with low affinity, and validate their binding using biophysical techniques.

Structure-Guided Growth or Linking: Obtain structural information on the fragment-target complexes (e.g., through X-ray crystallography or NMR). Use this information to guide the synthesis of more potent compounds by either growing the fragments to occupy adjacent pockets or linking two different fragments that bind to nearby sites.

For example, if a 4-nitrophenyl fragment and a separate butyl-containing fragment are found to bind in proximity within the target's active site, they could be linked via a 1,3,4-oxadiazole core to generate a more potent molecule. The precise orientation and length of the linker would be guided by the structural data.

The table below illustrates how different fragments could be combined in a fragment-based approach to generate analogs of the target compound.

| Fragment 1 (Aromatic) | Fragment 2 (Linker) | Fragment 3 (Aliphatic) | Resulting Compound Structure |

| 4-Nitrophenol | 1,3,4-Oxadiazole | Butane | This compound |

| 4-Cyanophenol | 1,3,4-Oxadiazole | Propane | 2-Propyl-5-(4-cyanophenyl)-1,3,4-oxadiazole |

| 4-(Trifluoromethyl)phenol | 1,3,4-Thiadiazole | Cyclohexane | 2-Cyclohexyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazole |

This systematic approach allows for a more rational exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of novel analogs with improved biological activity and drug-like properties.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Research surrounding this compound has primarily centered on its synthesis as a key intermediate for the preparation of further derivatives. A notable contribution in this area is an efficient synthetic methodology that allows for the creation of a series of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, including the butyl analog.

The synthesis of this compound has been successfully achieved through the cyclization of N,N'-diacylhydrazines. mdpi.com In a specific and effective procedure, diphosphorus (B173284) pentoxide in toluene (B28343) has been utilized as the cyclodehydrating agent, leading to high yields of the desired 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles. mdpi.com This method represents a significant contribution by providing a reliable and high-yielding route to this class of compounds.

Following its synthesis, this compound has been utilized as a precursor for the synthesis of other molecules. Specifically, the nitro group on the phenyl ring has been selectively reduced to an amino group, yielding 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline. mdpi.com This transformation highlights the primary contribution of this compound in research to date: its role as a valuable building block in synthetic chemistry, enabling the generation of new molecular entities for further investigation. While the intrinsic biological or material properties of this compound have not been the focus of the available research, its successful synthesis and derivatization underscore its importance as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N₃O₃ | scbt.com |

| Molecular Weight | 247.25 g/mol | scbt.com |

This table is interactive and can be sorted by clicking on the column headers.

Unaddressed Challenges and Emerging Research Avenues

Despite the progress in the synthesis of this compound, several challenges and exciting research avenues remain to be explored. These emerging areas promise to enhance our understanding and utilization of this and other related oxadiazole compounds.

Development of Novel Synthetic Routes with Enhanced Sustainability

While effective synthetic methods exist, there is a continuous drive towards developing more environmentally friendly and sustainable chemical processes. nih.govscholarsresearchlibrary.com The principles of green chemistry, such as the use of less hazardous reagents, alternative energy sources like microwave irradiation, and solvent-free reaction conditions, are becoming increasingly important. nih.govscholarsresearchlibrary.com Future research could focus on developing novel synthetic routes to this compound that align with these principles, potentially improving efficiency and reducing environmental impact.

Advanced Spectroscopic Probes for Real-Time Mechanistic Analysis

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of oxadiazoles (B1248032) can be achieved through the use of advanced spectroscopic techniques. journalspub.commdpi.com Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the formation of intermediates and the progress of the reaction. journalspub.com The application of these methods to the synthesis of this compound could offer valuable insights into the cyclization process, enabling further optimization of reaction conditions.

Integrated Computational-Experimental Design Strategies

The integration of computational chemistry with experimental synthesis offers a powerful approach for the rational design of new oxadiazole derivatives with desired properties. rsc.orgnih.govmdpi.com Computational methods, such as density functional theory (DFT) and molecular docking, can be used to predict the biological activity and other properties of virtual compounds before their synthesis. nih.govmdpi.com This integrated strategy could be applied to this compound to design and prioritize new derivatives for synthesis and testing, potentially accelerating the discovery of novel bioactive molecules.

Exploration of New Application Domains (beyond current scope)

The vast chemical space of 1,3,4-oxadiazole (B1194373) derivatives suggests that their applications are not limited to the currently explored areas. While many oxadiazoles have been investigated for their pharmacological properties, there is potential for their use in other domains. ontosight.aioaji.netresearchgate.net For instance, the unique electronic and photophysical properties of some oxadiazoles make them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). oaji.net Future research should aim to explore the potential of this compound and its derivatives in these and other yet-to-be-discovered application areas.

Broader Impact and Significance of Oxadiazole Research

The study of 1,3,4-oxadiazoles, including specific compounds like this compound, has a significant and broad impact on several scientific disciplines. The 1,3,4-oxadiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds exhibiting a wide range of biological activities. researchgate.net

Derivatives of 1,3,4-oxadiazole have been reported to possess a remarkable array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. oaji.netopenmedicinalchemistryjournal.commdpi.comnih.gov This has made the oxadiazole nucleus a key target for drug discovery and development efforts.

Furthermore, the versatility of the oxadiazole ring in terms of its chemical stability and its ability to participate in various chemical transformations makes it an important building block in synthetic organic chemistry. eurekaselect.com The ongoing research into the synthesis and functionalization of oxadiazoles contributes to the development of new synthetic methodologies and a deeper understanding of heterocyclic chemistry.

Beyond medicine and chemistry, oxadiazole-containing compounds are also finding applications in materials science, particularly in the development of new materials with interesting optical and electronic properties. oaji.net Therefore, research on individual oxadiazole compounds, even those that are currently viewed primarily as synthetic intermediates, contributes to a larger body of knowledge that has far-reaching implications across the scientific landscape.

常见问题

Q. What are the common synthetic routes for 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, and how can cyclization side reactions be minimized?

The synthesis typically involves cyclization of thiosemicarbazide precursors under acidic or oxidative conditions. For example, hydrazine-carbothioamide derivatives can undergo cyclization using H₂SO₄ or iodine. However, competing side reactions (e.g., unintended cyclization pathways) may occur, as observed in the formation of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione instead of the desired ester derivative . To minimize these, control reaction time, temperature, and stoichiometry. Ultrasonic-assisted synthesis in acetonitrile has been reported to enhance reaction efficiency for analogous oxadiazoles, reducing side products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- IR spectroscopy : Confirms C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl carbons.

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+).

Contradictions in spectral assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) or computational simulations (DFT) to model vibrational frequencies .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound, and what insights do HOMO-LUMO gaps provide?

Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals. For similar oxadiazoles, HOMO-LUMO gaps (~3.8–4.2 eV) indicate charge-transfer potential, relevant for optoelectronic applications. Orbital energy alignment (e.g., HOMO at -6.2 eV, LUMO at -2.4 eV) suggests suitability as electron-transport layers in devices . Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets for simulations .

Q. What methodologies are used to evaluate the biological activity of this compound, and how are MIC values interpreted in antitubercular studies?

Antitubercular activity is assessed via the twofold serial dilution method against M. tuberculosis strains (e.g., H37Rv). MIC values ≤6.25 µg/mL indicate moderate activity. For this compound derivatives, substituent effects (e.g., alkylthio groups) enhance lipophilicity and membrane permeability, improving efficacy . Cross-validate results with cytotoxicity assays (e.g., HEK293 cells) to exclude non-specific toxicity .

Q. How do structural modifications (e.g., alkyl chain length) influence the material properties of this oxadiazole in scintillation applications?

The butyl group enhances solubility in organic matrices (e.g., polystyrene), while the nitrophenyl moiety contributes to π-conjugation for fluorescence. In scintillators, longer alkyl chains (e.g., tert-butyl) reduce aggregation, improving light yield. Compare emission spectra (λem ~380–420 nm) and quantum yields (Φ) with standards like PBD (2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole) .

Methodological Challenges

Q. How can researchers address discrepancies between experimental and computational vibrational spectra?

Discrepancies often arise from solvent effects or anharmonicity. Use polarizable continuum models (PCM) in DFT to simulate solvent interactions. For example, scaling factors (0.96–0.98) adjust calculated frequencies to match experimental IR/Raman data. Cross-reference with solid-state spectra (ATR-FTIR) to account for crystal packing .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

- Catalyst screening : Use iodine or FeCl₃ to accelerate cyclization.

- Microwave/ultrasound assistance : Reduces reaction time from hours to minutes .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。